molecular formula C25H46O B14338584 3-Nonadecylcyclohex-2-EN-1-one CAS No. 102895-89-6

3-Nonadecylcyclohex-2-EN-1-one

Cat. No.: B14338584
CAS No.: 102895-89-6
M. Wt: 362.6 g/mol
InChI Key: RTFRBESLWPQFSC-UHFFFAOYSA-N
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Description

3-Nonadecylcyclohex-2-EN-1-one: is an organic compound characterized by a cyclohexenone ring substituted with a nonadecyl chain. This compound is part of the enone family, which are known for their versatile chemical reactivity and applications in various fields such as pharmaceuticals, fragrances, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonadecylcyclohex-2-EN-1-one can be achieved through several methods:

Industrial Production Methods

Industrial production of cyclohexenones typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . The subsequent alkylation step can be scaled up using continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Nonadecylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones.

    Reduction: Reduction of the enone can yield cyclohexanol derivatives.

    Substitution: The nonadecyl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Diketones

    Reduction: Cyclohexanol derivatives

    Substitution: Substituted cyclohexenones

Mechanism of Action

The mechanism of action of 3-Nonadecylcyclohex-2-EN-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nonadecylcyclohex-2-EN-1-one is unique due to its long nonadecyl chain, which imparts distinct physical and chemical properties compared to other cyclohexenones.

Properties

CAS No.

102895-89-6

Molecular Formula

C25H46O

Molecular Weight

362.6 g/mol

IUPAC Name

3-nonadecylcyclohex-2-en-1-one

InChI

InChI=1S/C25H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-21-19-22-25(26)23-24/h23H,2-22H2,1H3

InChI Key

RTFRBESLWPQFSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=CC(=O)CCC1

Origin of Product

United States

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